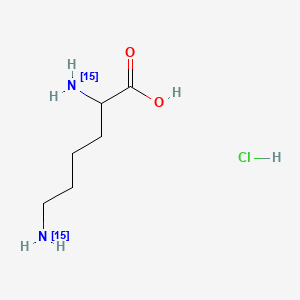

DL-Lysine-15N2 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

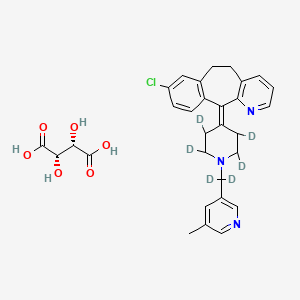

DL-Lysine-15N2 (hydrochloride), also known as (±)-2,6-Diaminocaproic acid-15N2 hydrochloride, is a compound where the lysine molecule is labeled with nitrogen-15 isotopes. This compound is a racemic mixture of D-Lysine and L-Lysine. Lysine is an α-amino acid that plays a crucial role in the biosynthesis of proteins .

Preparation Methods

The preparation of DL-Lysine-15N2 (hydrochloride) involves the racemization of chiral lysine salts. One method includes dissolving chiral lysine salt in an acetic acid water solution, adding salicylaldehyde or benzaldehyde as a catalyst, and heating the mixture to induce racemization. After racemization, solvents are removed through vacuum distillation, and the residual solid is washed with ethanol to obtain DL-Lysine salt. The salt is then removed using an ion exchange column, followed by concentration and decoloration to yield DL-Lysine-15N2 (hydrochloride) with high purity .

Chemical Reactions Analysis

DL-Lysine-15N2 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Scientific Research Applications

DL-Lysine-15N2 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in quantitative analysis due to its stable isotope labeling.

Biology: Plays a role in protein biosynthesis studies.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Employed in the production of labeled compounds for various industrial applications

Mechanism of Action

The mechanism of action of DL-Lysine-15N2 (hydrochloride) involves its incorporation into proteins during biosynthesis. The nitrogen-15 label allows for the tracking and quantification of these proteins in various biological systems. This compound can also influence the pharmacokinetics and metabolic profiles of drugs by acting as a stable isotope tracer .

Comparison with Similar Compounds

DL-Lysine-15N2 (hydrochloride) is unique due to its nitrogen-15 labeling, which distinguishes it from other lysine derivatives. Similar compounds include:

L-Lysine-15N2 hydrochloride: Labeled with nitrogen-15 but not a racemic mixture.

L-Lysine-13C6,15N2 hydrochloride: Labeled with both carbon-13 and nitrogen-15 isotopes.

L-Arginine-15N4 hydrochloride: Another amino acid labeled with nitrogen-15

This comprehensive overview should provide a solid understanding of DL-Lysine-15N2 (hydrochloride) and its significance in various fields

Properties

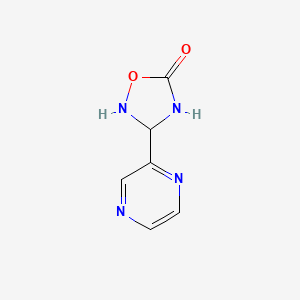

Molecular Formula |

C6H15ClN2O2 |

|---|---|

Molecular Weight |

184.63 g/mol |

IUPAC Name |

2,6-bis(15N)(azanyl)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/i7+1,8+1; |

InChI Key |

BVHLGVCQOALMSV-DJNWEVRFSA-N |

Isomeric SMILES |

C(CC[15NH2])CC(C(=O)O)[15NH2].Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide](/img/structure/B12365498.png)

![2-[(4S)-4-[(4-aminophenyl)methyl]-3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;dihydrate;dihydrochloride](/img/structure/B12365518.png)

![N-(4,5-difluorocyclohexa-1,5-dien-1-yl)-3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B12365533.png)

![(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12365538.png)

![N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine](/img/structure/B12365546.png)